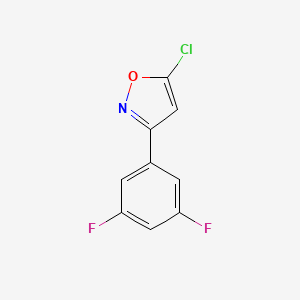

5-Chloro-3-(3,5-difluorophenyl)isoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-(3,5-difluorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF2NO/c10-9-4-8(13-14-9)5-1-6(11)3-7(12)2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKTWEZJFMXOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=NOC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595115 | |

| Record name | 5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359424-44-5 | |

| Record name | 5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-3-(3,5-difluorophenyl)isoxazole: An Analysis of Publicly Available Data

Compound Profile

5-Chloro-3-(3,5-difluorophenyl)isoxazole is a halogenated aromatic compound belonging to the isoxazole class. Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This chemical scaffold is a common feature in many biologically active molecules and approved pharmaceuticals. The presence of a difluorophenyl group and a chloro substituent suggests potential for various intermolecular interactions and metabolic pathways.

| Property | Value | Source |

| Molecular Formula | C9H4Cl F2 N O | PubChem |

| Molecular Weight | 215.59 g/mol | PubChem |

| IUPAC Name | 5-chloro-3-(3,5-difluorophenyl)-1,2-oxazole | PubChem |

| Canonical SMILES | C1=C(C=C(C(=C1)F)C2=NOC(=C2)Cl)F | PubChem |

| InChI | InChI=1S/C9H4ClF2NO/c10-8-5-9(14-15-8)6-1-3(11)2-4(12)7(6)1/h1-5H | PubChem |

Potential Mechanisms of Action (Hypothetical, Based on Isoxazole Derivatives)

Given the lack of specific data for this compound, we can hypothesize potential mechanisms of action based on the known activities of other isoxazole-containing compounds. These are broad and would require experimental validation for this specific molecule.

-

Enzyme Inhibition: Isoxazole derivatives have been shown to act as inhibitors of various enzymes, including kinases, cyclooxygenases (COX), and monoamine oxidases (MAO). The specific protein target would be determined by the overall three-dimensional shape and electronic properties of the molecule.

-

Receptor Modulation: The isoxazole ring can serve as a bioisostere for other functional groups, enabling it to bind to various receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors.

-

Antimicrobial or Antiviral Activity: Many heterocyclic compounds, including isoxazoles, have been investigated for their potential as antimicrobial or antiviral agents, often by interfering with essential microbial enzymes or replication processes.

Illustrative Experimental Workflow for Characterizing Mechanism of Action

Should research be undertaken to elucidate the mechanism of action of this compound, a general workflow could be as follows:

Caption: A generalized workflow for drug discovery and mechanism of action studies.

Hypothetical Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be modulated by an isoxazole derivative acting as a kinase inhibitor. This is a generalized example and does not represent a known pathway for this compound.

An In-depth Technical Review of 5-Chloro-3-(3,5-difluorophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-(3,5-difluorophenyl)isoxazole is a halogenated aromatic heterocyclic compound that has garnered interest within the fields of medicinal chemistry and agrochemical research. Its structural motif, featuring an isoxazole core substituted with a dichlorophenyl group and a chlorine atom, makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and known biological applications.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 359424-44-5 |

| Molecular Formula | C₉H₄ClF₂NO |

| Molecular Weight | 215.58 g/mol |

| Boiling Point | 308.7 ± 37.0 °C at 760 mmHg |

| Storage Temperature | 2-8°C |

| Appearance | Not specified in available literature |

Table 1: Physicochemical Properties of this compound

Synthesis

The synthesis of this compound is not explicitly detailed in the readily available scientific literature. However, based on established synthetic routes for analogous 3,5-disubstituted isoxazoles, a plausible multi-step synthesis can be proposed. This pathway involves the formation of a key intermediate, 3-(3,5-difluorophenyl)isoxazol-5(4H)-one, followed by chlorination.

A generalized workflow for this synthesis is depicted below:

Experimental Protocols

While a specific, verified protocol for the synthesis of this compound is not available in the reviewed literature, the following general procedures for each step are commonly employed for the synthesis of related isoxazole derivatives.

Step 1: Synthesis of 3,5-Difluorobenzaldehyde Oxime

This step involves the condensation of 3,5-difluorobenzaldehyde with hydroxylamine hydrochloride.

-

Materials: 3,5-difluorobenzaldehyde, hydroxylamine hydrochloride, a suitable base (e.g., sodium acetate or pyridine), and a solvent (e.g., ethanol or aqueous ethanol).

-

General Procedure:

-

Dissolve 3,5-difluorobenzaldehyde in the chosen solvent.

-

Add an equimolar amount of hydroxylamine hydrochloride and the base.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by precipitation or extraction, followed by recrystallization to yield pure 3,5-difluorobenzaldehyde oxime.

-

Step 2: Synthesis of 3-(3,5-Difluorophenyl)isoxazol-5(4H)-one

This step involves a cyclization reaction, likely proceeding through a 1,3-dipolar cycloaddition mechanism.

-

Materials: 3,5-difluorobenzaldehyde oxime, a C2-synthon (e.g., ethyl chloroacetate or a similar reagent), a strong base (e.g., sodium ethoxide or sodium hydride), and an anhydrous solvent (e.g., ethanol or THF).

-

General Procedure:

-

The oxime is treated with a base to generate the corresponding nitrile oxide in situ.

-

The C2-synthon is added to the reaction mixture.

-

The reaction is typically carried out under anhydrous conditions and may require heating.

-

After the reaction is complete, the mixture is acidified to precipitate the isoxazolone product.

-

The crude product is then purified by filtration and washing, or by column chromatography.

-

Step 3: Synthesis of this compound

This final step involves the chlorination of the isoxazolone ring.

-

Materials: 3-(3,5-difluorophenyl)isoxazol-5(4H)-one, a chlorinating agent (e.g., phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)), and optionally a catalytic amount of a base (e.g., pyridine or triethylamine).

-

General Procedure:

-

The isoxazolone is treated with an excess of the chlorinating agent.

-

The reaction is typically heated under reflux for several hours.

-

Excess chlorinating agent is removed by distillation under reduced pressure.

-

The residue is carefully poured onto ice-water to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford the final product, this compound.

-

Biological Activity and Potential Applications

The primary utility of this compound lies in its role as a key building block for the synthesis of more complex, biologically active molecules. The isoxazole scaffold is a well-established pharmacophore found in numerous compounds with a wide range of therapeutic properties.

Central Nervous System (CNS) Activity

Isoxazole derivatives are frequently investigated for their potential as CNS-active agents, including anticonvulsant, anxiolytic, and antidepressant activities. While no specific biological data for this compound has been reported, structure-activity relationship (SAR) studies on related isoxazoles suggest that the nature and position of substituents on the phenyl and isoxazole rings play a crucial role in determining their biological activity and target specificity.

One potential mechanism of action for anticonvulsant isoxazole derivatives is the inhibition of γ-aminobutyrate aminotransferase (GABA-AT), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT leads to increased GABA levels in the brain, resulting in a general dampening of neuronal excitability.

Another explored target for isoxazole-containing compounds is the voltage-gated sodium channels (VGSCs). For instance, certain benzo[d]isoxazole derivatives have been shown to act as selective blockers of the NaV1.1 channel, a target implicated in epilepsy.

Agrochemical Applications

The isoxazole ring is also a common feature in various pesticides and herbicides. The specific biological targets in pests and plants are diverse, but the structural features of this compound make it a candidate for derivatization into novel agrochemicals.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the development of new pharmaceuticals and agrochemicals. While detailed synthetic protocols and specific biological data for this particular compound are not extensively documented in publicly available literature, established synthetic methodologies for related isoxazoles provide a clear path for its preparation. The known biological activities of the isoxazole scaffold, particularly in the context of CNS disorders, suggest that derivatives of this compound represent a promising area for future research and drug discovery efforts. Further investigation into the synthesis of novel derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic and commercial potential of this compound.

Biological Targets of Difluorophenyl Isoxazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological targets of difluorophenyl isoxazole derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate a deeper understanding of the therapeutic potential of this class of compounds.

Anticancer Activity

Difluorophenyl isoxazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various difluorophenyl isoxazole derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 2f | Hep3B (Liver) | 5.76 | [1] |

| HepG2 (Liver) | 34.64 | [1] | |

| 2a | Hep3B (Liver) | 11.60 | [1] |

| 2b | Hep3B (Liver) | 7.66 | [1] |

| 2c | Hep3B (Liver) | 9.87 | [1] |

| 2e | Hep3B (Liver) | 10.54 | [1] |

Experimental Protocols

The antiproliferative activity of the synthesized compounds was evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1]

-

Cell Seeding: Cancer cell lines (Hep3B, HepG2, HeLa, and MCF-7) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells were then treated with various concentrations of the difluorophenyl isoxazole derivatives and incubated for an additional 48 hours.

-

MTS Reagent Addition: After the incubation period, MTS reagent was added to each well.

-

Incubation and Absorbance Reading: The plates were incubated for 2 hours at 37°C, and the absorbance was measured at 490 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

The effect of the compounds on the cell cycle distribution was determined by flow cytometry.

-

Cell Treatment: Hep3B cells were treated with the IC50 concentration of the test compounds for 48 hours.

-

Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

-

Staining: The fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[1]

Apoptosis induction was assessed using the Annexin V-FITC Apoptosis Detection Kit.

-

Cell Treatment: Hep3B cells were treated with the IC50 concentration of the compounds for 48 hours.

-

Cell Harvesting and Staining: Cells were harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added, and the cells were incubated in the dark.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Signaling Pathways

Difluorophenyl isoxazole derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. This is a critical mechanism for their anticancer activity.

Caption: Anticancer mechanism of difluorophenyl isoxazole derivatives.

Anti-inflammatory Activity

Certain difluorophenyl isoxazole derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data: Enzyme Inhibition

The following table presents the IC50 values for the inhibition of COX-1 and COX-2 enzymes by a series of isoxazole derivatives, some of which contain a difluorophenyl moiety.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| C3 | 22.57 ± 1.25 | 0.93 ± 0.01 | 24.27 |

| C5 | 35.55 ± 2.11 | 0.85 ± 0.04 | 41.82 |

| C6 | 33.95 ± 1.87 | 0.55 ± 0.03 | 61.73 |

Experimental Protocols

The ability of the compounds to inhibit ovine COX-1 and COX-2 was determined using an in vitro enzyme immunoassay kit.

-

Enzyme Preparation: Ovine COX-1 and COX-2 enzymes were used.

-

Compound Incubation: The test compounds were pre-incubated with the enzyme in the presence of arachidonic acid as the substrate.

-

Prostaglandin Measurement: The reaction was allowed to proceed, and the amount of prostaglandin F2α produced was quantified by enzyme immunoassay.

-

IC50 Determination: The concentration of the compound required to inhibit 50% of the enzyme activity was calculated.

Signaling Pathways

The anti-inflammatory effects of these compounds are primarily mediated by the inhibition of the COX pathway, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.

Caption: Inhibition of the COX pathway by difluorophenyl isoxazoles.

Other Potential Biological Targets

Research suggests that difluorophenyl isoxazole derivatives may interact with other biological targets, indicating a broader therapeutic potential.

Glutathione-Dependent Enzymes

Some studies have investigated the effects of isoxazole derivatives on glutathione-dependent enzymes like Glutathione Reductase (GR) and Glutathione-S-transferase (GST), which are involved in cellular detoxification and are often dysregulated in cancer. While specific data for difluorophenyl derivatives is limited in the provided results, this remains an area of interest for future research.

Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR) is a nuclear receptor involved in bile acid, lipid, and glucose metabolism. Some isoxazole derivatives have been identified as FXR agonists, suggesting a potential role in treating metabolic diseases. The interaction of difluorophenyl isoxazole derivatives with FXR is an area that warrants further investigation.

This guide provides a snapshot of the current understanding of the biological targets of difluorophenyl isoxazole derivatives. The data presented highlights their potential as anticancer and anti-inflammatory agents. Further research is needed to fully elucidate their mechanisms of action and to explore their therapeutic potential against a wider range of diseases. The detailed experimental protocols provided herein should serve as a valuable resource for researchers designing and conducting future studies in this promising field.

References

In-Depth Technical Guide: Physicochemical Properties of 5-Chloro-3-(3,5-difluorophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-3-(3,5-difluorophenyl)isoxazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this document combines available database information with predicted values and established experimental protocols. The guide is intended to serve as a valuable resource for researchers, enabling a thorough understanding of the compound's characteristics and providing standardized methodologies for its analysis. All quantitative data is presented in structured tables for clarity. Detailed experimental protocols for key physicochemical determinations and a logical workflow for the characterization of a novel chemical entity are also provided.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 5-chloro-3-(3,5-difluorophenyl)-1,2-oxazole |

| CAS Number | 359424-44-5 |

| Molecular Formula | C₉H₄ClF₂NO |

| Molecular Weight | 215.58 g/mol |

| Canonical SMILES | C1=C(C=C(C=C1F)F)C2=NOC(=C2)Cl |

| InChI Key | IPKTWEZJFMXOSY-UHFFFAOYSA-N |

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that where experimental data is unavailable, values have been computationally predicted and should be confirmed through empirical testing.

| Property | Value | Source/Method |

| Melting Point | Not available (predicted) | - |

| Boiling Point | 308.7 ± 37.0 °C at 760 mmHg | Predicted |

| pKa | Not available (predicted) | - |

| logP | Not available (predicted) | - |

| Aqueous Solubility | Not available (predicted) | - |

Experimental Protocols

The following sections detail standardized experimental methodologies that can be employed to determine the key physicochemical properties of this compound.

Synthesis of 3,5-Disubstituted Isoxazoles (General Procedure)

This protocol describes a general method for the synthesis of 3,5-disubstituted isoxazoles, which can be adapted for the synthesis of this compound. The reaction proceeds via a one-pot, three-step process involving the formation of an oxime, followed by conversion to a hydroxyiminoyl chloride, and finally a 1,3-dipolar cycloaddition with an alkyne.

Materials:

-

Appropriate aldehyde (e.g., 3,5-difluorobenzaldehyde)

-

Hydroxylamine

-

Sodium hydroxide (NaOH)

-

N-Chlorosuccinimide (NCS)

-

Appropriate alkyne

-

Deep Eutectic Solvent (DES), e.g., Choline chloride:urea (1:2)

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

To a stirred solution of the aldehyde (1 equivalent) in the Deep Eutectic Solvent, add hydroxylamine (1 equivalent) and sodium hydroxide (1 equivalent).

-

Stir the resulting mixture at 50°C for one hour to form the corresponding oxime.

-

Add N-chlorosuccinimide (1.5 equivalents) to the mixture and continue stirring at 50°C for three hours to generate the hydroxyiminoyl chloride in situ.

-

Introduce the alkyne (1 equivalent) to the reaction mixture and continue stirring at 50°C for four hours.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.

Determination of Melting Point (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.[1][2][3][4][5]

Apparatus:

-

Melting point apparatus

-

Glass capillary tubes (one end sealed)

-

Thermometer

Procedure:

-

Ensure the sample of this compound is thoroughly dried and finely powdered.[1][2][3]

-

Load the sample into a capillary tube by tapping the open end into the powder until a small amount enters the tube.[1][3]

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube. The final packed height should be 2-3 mm.[1][3]

-

Place the capillary tube in the heating block of the melting point apparatus.[3]

-

Heat the sample at a rapid rate initially to determine an approximate melting range.[1]

-

Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point.[1][3]

-

Reduce the heating rate to 1-2°C per minute and carefully observe the sample.[1]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the substance.[1]

Determination of Partition Coefficient (logP) (Shake-Flask Method - OECD 107)

This protocol outlines the shake-flask method for determining the n-octanol/water partition coefficient, a measure of a compound's lipophilicity.[6][7][8][9]

Materials:

-

n-Octanol (reagent grade, saturated with water)

-

Water (reagent grade, saturated with n-octanol)

-

This compound

-

Centrifuge tubes with screw caps

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

-

Prepare water-saturated n-octanol and n-octanol-saturated water by shaking equal volumes of the two solvents together for 24 hours, followed by allowing the phases to separate for at least 24 hours.

-

Prepare a stock solution of the test substance in n-octanol.

-

In a centrifuge tube, add a known volume of the n-octanol stock solution and a known volume of water. The volume ratio should be adjusted based on the expected logP value.

-

Cap the tube and shake it at a constant temperature (e.g., 25°C) until equilibrium is reached (typically for at least 24 hours).

-

After shaking, centrifuge the tubes to ensure complete phase separation.

-

Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

-

Determine the concentration of the test substance in each phase using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of pKa (Potentiometric Titration)

This method is used to determine the acid dissociation constant (pKa) of a substance by measuring the pH of a solution as a titrant is added.[10][11][12][13][14]

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Stirrer

-

Titration vessel

Procedure:

-

Calibrate the pH meter using standard buffer solutions.[10]

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a co-solvent system like water/methanol if solubility is low).

-

Place the solution in the titration vessel and immerse the pH electrode and stirrer.

-

Begin stirring the solution and record the initial pH.

-

Add small, precise increments of a standardized titrant (e.g., NaOH for an acidic compound or HCl for a basic compound) from the burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.[10]

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point on the titration curve.

Determination of Aqueous Solubility (OECD 105)

This guideline describes methods for determining the solubility of a substance in water.[15][16][17][18][19] The flask method is suitable for substances with solubility above 10⁻² g/L.[18]

Materials:

-

This compound

-

Reagent-grade water

-

Flasks with stoppers

-

Constant temperature shaker or magnetic stirrer

-

Centrifuge or filtration apparatus

-

Analytical instrument for concentration measurement

Procedure:

-

Add an excess amount of the solid test substance to a known volume of water in a flask.

-

Stopper the flask and agitate it at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[18]

-

After equilibration, allow the undissolved solid to settle.

-

Separate the saturated solution from the excess solid by centrifugation or filtration.

-

Determine the concentration of the test substance in the clear aqueous solution using a validated analytical method.

-

The measured concentration represents the aqueous solubility of the compound at that temperature.

Mandatory Visualizations

References

- 1. jk-sci.com [jk-sci.com]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. westlab.com [westlab.com]

- 5. thinksrs.com [thinksrs.com]

- 6. oecd.org [oecd.org]

- 7. enfo.hu [enfo.hu]

- 8. oecd.org [oecd.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. filab.fr [filab.fr]

- 16. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 17. laboratuar.com [laboratuar.com]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

An In-depth Technical Guide to 5-Chloro-3-(3,5-difluorophenyl)isoxazole

CAS Number: 359424-44-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-3-(3,5-difluorophenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document compiles information from closely related analogues and established principles of isoxazole chemistry and pharmacology. The guide covers physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of potential biological activities and mechanisms of action based on the known therapeutic applications of the isoxazole scaffold. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential of this and similar compounds.

Chemical and Physical Properties

| Property | Value | Source/Method |

| CAS Number | 359424-44-5 | Chemical Abstracts Service |

| Molecular Formula | C₉H₄ClF₂NO | Calculated |

| Molecular Weight | 215.58 g/mol | Calculated |

| IUPAC Name | 5-chloro-3-(3,5-difluorophenyl)-1,2-oxazole | IUPAC Nomenclature |

| Appearance | White to off-white solid (Predicted) | Analogy to similar compounds |

| Melting Point | Not available | - |

| Boiling Point | 308.7±37.0 °C at 760 mmHg (Predicted) | [1] |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | General solubility of similar compounds |

| Storage | 2-8°C, store under inert gas (Recommended) | [1] |

Synthesis and Purification

A common and effective method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2] Below is a proposed synthetic pathway for this compound.

Proposed Synthetic Pathway

The synthesis can be envisioned as a three-step process starting from 3,5-difluorobenzaldehyde.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the synthesis of similar 3,5-disubstituted isoxazoles.[3]

Step 1: Synthesis of 3,5-Difluorobenzaldehyde Oxime

-

To a solution of 3,5-difluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and a suitable base such as sodium acetate or pyridine (1.2 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime, which can be used in the next step without further purification.

Step 2: In situ Generation of 3,5-Difluorophenyl Nitrile Oxide and Cycloaddition

-

Dissolve the 3,5-difluorobenzaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise to the reaction mixture.

-

After the addition of NCS, add chloroacetylene (generated in situ or from a cylinder) (1.5 eq) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

Step 3: Work-up and Purification

-

Once the reaction is complete, quench with water and extract the product with DCM.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Analytical Characterization

The structure of the synthesized compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the difluorophenyl ring and the isoxazole ring proton. |

| ¹³C NMR | Signals corresponding to the carbons of the difluorophenyl and isoxazole rings. |

| ¹⁹F NMR | Signals for the two fluorine atoms on the phenyl ring. |

| FT-IR | Characteristic peaks for C=N, C-O of the isoxazole ring, and C-F and C-Cl bonds. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Potential Biological Activity and Mechanism of Action

While there is no specific biological data available for this compound, the isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[4]

Kinase Inhibition

Many isoxazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[5][6][7] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

The 3,5-disubstituted isoxazole core can act as a scaffold to position substituents that interact with the ATP-binding site of kinases. The 3-aryl group, in this case, the 3,5-difluorophenyl moiety, can form key interactions within the hydrophobic pocket of the kinase.

Caption: General mechanism of kinase inhibition by small molecules.

Potential Signaling Pathway Involvement

Given the prevalence of isoxazoles as kinase inhibitors, this compound could potentially modulate signaling pathways such as the MAPK/JNK pathway, which is crucial in inflammation and cancer.[5]

Caption: Potential inhibition of the JNK signaling pathway.

Safety Information

Based on available safety data sheets for similar compounds, this compound should be handled with care.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation. | P270: Do not eat, drink or smoke when using this product. |

| H335: May cause respiratory irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P302+P352: IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound represents an interesting scaffold for further investigation in drug discovery. While specific data for this compound is sparse, the known chemical reactivity and biological activities of the isoxazole class of molecules suggest its potential as a starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. This technical guide provides a framework for its synthesis and outlines potential avenues for biological evaluation, encouraging further research into this and related compounds.

References

- 1. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]

- 2. Isoxazole synthesis [organic-chemistry.org]

- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

The Isoxazole Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a bioisosteric replacement for other functional groups have propelled the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the pivotal role of isoxazole derivatives in drug discovery, delving into their synthesis, multifaceted pharmacological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualized signaling pathways.

The Versatility of the Isoxazole Nucleus in Medicine

The isoxazole moiety is a key structural component in numerous FDA-approved drugs, demonstrating its therapeutic versatility across a wide range of diseases.[1][2][3] The incorporation of the isoxazole ring can enhance a molecule's physicochemical properties, leading to improved pharmacokinetic profiles and pharmacological effects.[1] Its derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, antiviral, and neuroprotective effects.[4][5]

Pharmacological Landscape of Isoxazole-Containing Drugs

The therapeutic applications of isoxazole derivatives are extensive. Below is a summary of their roles in various disease areas, supported by quantitative data on their efficacy.

Anti-inflammatory Activity

A prominent example of an isoxazole-containing anti-inflammatory drug is Valdecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.[6] Although withdrawn from the market due to cardiovascular concerns, its mechanism and potency remain of scientific interest.[7][8]

Table 1: In Vitro Inhibitory Activity of Valdecoxib against COX Isoforms

| Compound | Target | IC50 (µM) | Assay System |

| Valdecoxib | COX-2 | 0.005[9] | Recombinant human enzyme[9] |

| COX-1 | 150[9] | Recombinant human enzyme[9] | |

| COX-2 | 0.24[10] | Human whole-blood assay[10] | |

| COX-1 | 21.9[10] | Human whole-blood assay[10] |

The high selectivity of Valdecoxib for COX-2 over COX-1 is evident from the stark difference in their IC50 values.

Anticancer Activity

Isoxazole derivatives have emerged as promising anticancer agents, targeting various mechanisms within cancer cells, including the inhibition of heat shock protein 90 (Hsp90) and tubulin polymerization, as well as inducing apoptosis.[11][12]

Table 2: Anticancer Activity of Selected Isoxazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) | MCF-7 (Breast) | 2.63[1] | [1] |

| Isoxazole Curcumin Derivative 40 | MCF-7 (Breast) | 3.97[11] | [11] |

| Isoxazole Derivative 10a | DU145 (Prostate) | 0.96[11] | [11] |

| Isoxazole Derivative 10b | DU145 (Prostate) | 1.06[11] | [11] |

| VER-52296/NVP-AUY922 (Hsp90 inhibitor) | Various | GI50 avg. 0.009[13] | [13] |

| Carboxamide 3c | HL-60 (Leukemia) | Potent at 10 µM[14] | [14] |

| Ureate 8 | HepG2 (Liver) | 0.84[14] | [14] |

| Hydrazone 10a | HepG2 (Liver) | 0.79[14] | [14] |

| Hydrazone 10c | HepG2 (Liver) | 0.69[14] | [14] |

Antibacterial Activity

The isoxazole scaffold is a cornerstone of certain antibacterial agents, most notably in the sulfonamide class. Sulfamethoxazole , often used in combination with trimethoprim, is a classic example.

Table 3: Antibacterial Activity of Sulfamethoxazole

| Organism | MIC (µg/mL) | Condition | Reference |

| Anaerobic Bacteria (58% of strains) | ≤ 16 | In vitro | [15] |

| Bacteroides fragilis group (with Trimethoprim) | ≤ 16 | In vitro | [15][16] |

| Burkholderia pseudomallei | MIC50: 2 | In vitro | [17] |

Key Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which isoxazole-containing drugs exert their effects is crucial for rational drug design.

Leflunomide: Inhibition of Pyrimidine Synthesis

Leflunomide is an immunomodulatory drug used in the treatment of rheumatoid arthritis.[18][19] Its active metabolite, teriflunomide, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[18][20] This leads to the depletion of pyrimidines, which are essential for the proliferation of activated lymphocytes, thereby suppressing the autoimmune response.[20]

Isoxazole-based Hsp90 Inhibition in Cancer

Heat shock protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[13][21] Isoxazole derivatives have been developed as potent Hsp90 inhibitors.[22][23][24] By binding to the ATP-binding pocket of Hsp90, these inhibitors disrupt the chaperone cycle, leading to the degradation of client proteins and subsequent cell cycle arrest and apoptosis.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to drug discovery research. The following sections provide protocols for the synthesis and biological evaluation of isoxazole derivatives.

Synthesis of 3,5-Disubstituted Isoxazoles

A common and versatile method for synthesizing 3,5-disubstituted isoxazoles is through a one-pot, multi-step reaction starting from an aldehyde.[25]

Materials:

-

Substituted aldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

N-Chlorosuccinimide (NCS)

-

Substituted alkyne

-

Deep Eutectic Solvent (e.g., Choline chloride:urea 1:2)

-

Ethyl acetate (AcOEt)

-

Water

Procedure: [25]

-

To a stirred solution of the aldehyde (2 mmol) in the deep eutectic solvent (1 mL), add hydroxylamine hydrochloride (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).

-

Stir the resulting mixture at 50 °C for 1 hour.

-

Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50 °C for 3 hours.

-

Add the corresponding alkyne (2 mmol) to the reaction mixture and stir at 50 °C for 4 hours.

-

Quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Isoxazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the isoxazole derivative in the complete medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The isoxazole scaffold has proven to be a remarkably versatile and valuable nucleus in the realm of drug discovery. Its presence in a range of clinically successful drugs and numerous promising preclinical candidates underscores its significance. The synthetic accessibility of the isoxazole ring, coupled with the ability to readily modify its substitution pattern, allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse isoxazole derivatives. Furthermore, the exploration of isoxazole-based compounds as multi-target agents and their application in personalized medicine holds considerable promise. The continued investigation of the intricate mechanisms of action of isoxazole-containing drugs will undoubtedly pave the way for the discovery of next-generation therapeutics for a multitude of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]

- 6. journals.umt.edu.pk [journals.umt.edu.pk]

- 7. Valdecoxib : the rise and fall of a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Leflunomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. What is the mechanism of Leflunomide? [synapse.patsnap.com]

- 21. researchgate.net [researchgate.net]

- 22. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. files01.core.ac.uk [files01.core.ac.uk]

The Strategic Advantage of the 3,5-Difluorophenyl Moiety in Enhancing Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. Among the various fluorination patterns, the 3,5-difluorophenyl moiety has emerged as a particularly valuable functional group. Its unique electronic properties and steric profile can profoundly influence a compound's metabolic stability, binding affinity, membrane permeability, and acidity (pKa), ultimately leading to improved drug efficacy and pharmacokinetics. This technical guide provides an in-depth analysis of the significance of the 3,5-difluorophenyl group in bioactive molecules, supported by experimental methodologies and illustrative case studies.

Impact on Key Physicochemical and Pharmacokinetic Properties

The introduction of two fluorine atoms at the meta positions of a phenyl ring imparts a unique set of properties to the molecule. The strong electron-withdrawing nature of fluorine can significantly alter the electron distribution within the aromatic ring and adjacent functional groups.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a 3,5-difluorophenyl moiety is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver. By replacing metabolically labile C-H bonds with C-F bonds, the 3,5-difluorophenyl group can block common sites of oxidation, leading to a longer in vivo half-life and improved bioavailability.

Table 1: Comparative Metabolic Stability Data

| Compound | Moiety | In Vitro Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Phenyl Analog | Phenyl | 15 | 92.4 |

| 3,5-Difluorophenyl Analog | 3,5-Difluorophenyl | 45 | 30.8 |

| Note: The data presented are representative values from hypothetical comparative studies designed to illustrate the typical impact of 3,5-difluorination. Actual values will vary depending on the specific molecular scaffold. |

Modulation of Binding Affinity

The 3,5-difluorophenyl group can significantly impact a molecule's binding affinity for its biological target. The fluorine atoms can participate in favorable interactions within the binding pocket, such as hydrogen bonds and dipole-dipole interactions. Furthermore, the electron-withdrawing nature of the fluorines can modulate the acidity of nearby hydrogen bond donors, leading to stronger interactions with the target protein.

Table 2: Comparative Binding Affinity Data

| Compound | Moiety | Target | Binding Affinity (IC₅₀, nM) |

| Phenyl Analog | Phenyl | p38α MAPK | 250 |

| 3,5-Difluorophenyl Analog | 3,5-Difluorophenyl | p38α MAPK | 50 |

| Note: The data presented are representative values from hypothetical comparative studies. The p38 mitogen-activated protein kinase (MAPK) is a common target for inhibitors containing the 3,5-difluorophenyl moiety. |

Influence on Membrane Permeability

The effect of the 3,5-difluorophenyl moiety on membrane permeability is multifaceted. While the addition of fluorine atoms increases the molecule's lipophilicity, which generally favors passive diffusion across cell membranes, the overall impact can be complex. The increased polarity of the C-F bonds can sometimes lead to a decrease in permeability. Therefore, the net effect on membrane permeability is dependent on the overall physicochemical properties of the molecule.

Table 3: Comparative Membrane Permeability Data

| Compound | Moiety | Apparent Permeability (Pe) in PAMPA (10⁻⁶ cm/s) |

| Phenyl Analog | Phenyl | 8.5 |

| 3,5-Difluorophenyl Analog | 3,5-Difluorophenyl | 10.2 |

| Note: The data presented are representative values from hypothetical comparative studies. PAMPA (Parallel Artificial Membrane Permeability Assay) is a common in vitro method to assess passive membrane permeability. |

Alteration of Acidity (pKa)

The strong inductive effect of the two fluorine atoms in the 3,5-difluorophenyl group can significantly lower the pKa of nearby acidic or basic functional groups. For instance, the pKa of an aniline nitrogen is substantially reduced when attached to a 3,5-difluorophenyl ring compared to an unsubstituted phenyl ring. This modulation of pKa can be crucial for optimizing a drug's solubility, absorption, and target engagement at physiological pH.

Table 4: Comparative pKa Data

| Compound | Moiety | Functional Group | pKa |

| Aniline | Phenyl | Amine | 4.6 |

| 3,5-Difluoroaniline | 3,5-Difluorophenyl | Amine | 2.57[1] |

| Note: The pKa values illustrate the significant acidifying effect of the 3,5-difluoro substitution on an adjacent amino group. |

Case Study: p38 MAPK Inhibitors

The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in regulating inflammatory responses.[2][3][4] Consequently, inhibitors of p38 MAPK are attractive therapeutic agents for a range of inflammatory diseases. Many potent and selective p38 MAPK inhibitors incorporate a 3,5-difluorophenyl moiety, which often contributes to their high binding affinity and favorable pharmacokinetic properties.

One notable example is the diaryl urea class of p38 inhibitors. While the well-known inhibitor BIRB 796 does not contain a 3,5-difluorophenyl group, its structure-activity relationship (SAR) studies have highlighted the importance of the substituted phenyl ring in binding to a key allosteric pocket of the enzyme.[5][6][7] The principles learned from these studies are directly applicable to the design of inhibitors containing the 3,5-difluorophenyl moiety. The fluorine atoms in the 3 and 5 positions can form crucial interactions within the binding site, enhancing potency.

Below is a diagram illustrating the p38 MAPK signaling pathway and the point of inhibition by a small molecule inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes.

Workflow Diagram:

References

- 1. 3,5-Difluoroaniline CAS#: 372-39-4 [m.chemicalbook.com]

- 2. BIRB 796 | p38 MAPK | Tocris Bioscience [tocris.com]

- 3. mdpi.com [mdpi.com]

- 4. Small molecule targeting of the p38/Mk2 stress signaling pathways to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Screening of 5-Chloro-3-(3,5-difluorophenyl)isoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The isoxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the preliminary in vitro screening of a novel isoxazole derivative, 5-Chloro-3-(3,5-difluorophenyl)isoxazole. While specific experimental data for this compound is not yet publicly available, this document outlines the standard experimental protocols and data presentation formats that would be employed in its initial biological evaluation. The methodologies described are based on established screening procedures for analogous 3,5-disubstituted isoxazole derivatives and are intended to serve as a foundational resource for researchers initiating the study of this and similar compounds.

Introduction

Isoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their versatile pharmacological profiles. The incorporation of a halogenated phenyl ring at the 3-position and a chloro group at the 5-position of the isoxazole core, as seen in this compound, suggests the potential for potent and selective biological activity. Preliminary in vitro screening is a critical first step in the drug discovery pipeline to elucidate the biological potential of a novel chemical entity. This guide details the fundamental assays for assessing the anticancer and antimicrobial activities of the title compound.

Hypothetical Data Presentation

To illustrate the expected outcomes of a preliminary in vitro screen, the following tables summarize hypothetical quantitative data for this compound, hereafter referred to as Compound X.

Table 1: In Vitro Anticancer Activity of Compound X

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| HeLa | Cervical Adenocarcinoma | 12.3 |

| Hep3B | Hepatocellular Carcinoma | 6.8 |

| PC-3 | Prostate Adenocarcinoma | 15.1 |

| K562 | Chronic Myelogenous Leukemia | 9.2[1] |

| U251-MG | Glioblastoma | 11.7[1] |

| T98G | Glioblastoma (TMZ-resistant) | 25.4[1] |

IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro Antimicrobial Activity of Compound X

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 16 |

| Escherichia coli | Gram-negative Bacteria | 32 |

| Candida albicans | Fungus | 8 |

| Aspergillus niger | Fungus | 16 |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

The following are detailed methodologies for the key in vitro screening assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, Hep3B, PC-3)

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Compound X stock solution (e.g., 10 mM in DMSO)

-

96-well microplates

Procedure:

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: A serial dilution of Compound X is prepared in culture medium. The medium from the cell plates is aspirated, and 100 µL of the medium containing various concentrations of the compound is added to the wells. A vehicle control (DMSO) and a blank (medium only) are included.

-

Incubation: The plates are incubated for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, 10 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

Materials:

-

Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans, A. niger)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Compound X stock solution (e.g., 1 mg/mL in DMSO)

-

Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Sterile 96-well microplates

-

0.5 McFarland standard

Procedure:

-

Inoculum Preparation: A suspension of the microorganism is prepared in sterile broth and its turbidity is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[2] This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.[2]

-

Serial Dilution: 50 µL of sterile broth is added to all wells of a 96-well plate. 50 µL of the Compound X stock solution is added to the first well of a row and mixed. A two-fold serial dilution is then performed by transferring 50 µL from the first well to the second, and so on.

-

Inoculation: 50 µL of the diluted microbial suspension is added to each well.

-

Controls: A growth control (broth and inoculum), a sterility control (broth only), and a positive control with a standard antimicrobial agent are included.[2]

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[2]

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be targeted by an anticancer isoxazole derivative and the experimental workflows for the in vitro assays.

Conclusion

This technical guide outlines a foundational approach to the preliminary in vitro screening of this compound. The described protocols for assessing anticancer and antimicrobial activities are standard in the field and provide a robust framework for initial efficacy and potency determination. The presented hypothetical data and visualizations serve as a template for the expected outcomes and workflows. Further studies, including mechanism of action, selectivity, and in vivo efficacy, would be necessary to fully characterize the therapeutic potential of this promising isoxazole derivative.

References

Safety and Handling of Chlorinated Isoxazoles: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and experimental considerations for chlorinated isoxazoles. This class of heterocyclic compounds is of growing interest in medicinal chemistry and drug discovery due to its diverse biological activities. However, the presence of chlorine atoms on the isoxazole ring necessitates careful handling and a thorough understanding of their potential hazards. This document outlines the known safety information, provides a detailed experimental protocol for the synthesis of a representative chlorinated isoxazole, and explores a relevant biological signaling pathway.

Safety and Handling Guidelines

The safe handling of chlorinated isoxazoles is paramount in a laboratory setting. While specific toxicological data for many chlorinated isoxazole derivatives is limited, a conservative approach assuming potential hazards is recommended. The following guidelines are based on available Safety Data Sheets (SDS) for related compounds and general best practices for handling chlorinated organic molecules.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following PPE is recommended when handling chlorinated isoxazoles:

-

Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against potential splashes.[1][2]

-

Skin Protection:

-

Respiratory Protection: All handling of chlorinated isoxazoles should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If there is a risk of aerosol generation and work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge should be used.[1][2]

Engineering Controls

-

Ventilation: Always handle chlorinated isoxazoles in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[2]

Handling and Storage Procedures

-

Avoid direct contact with skin, eyes, and clothing.[6]

-

Prevent the formation of dust and aerosols.

-

Use non-sparking tools and ground all equipment when handling larger quantities to prevent ignition from static discharge.[2]

-

Store in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][5]

First Aid Measures

In case of exposure, immediate medical attention should be sought.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[4]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[4]

-

Eye Contact: Flush eyes with water as a precaution for at least 15 minutes.[4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[4]

Physicochemical and Toxicological Data

Quantitative data for chlorinated isoxazoles is not widely available. The following tables summarize the available information for a representative compound, 3-(4-CHLOROPHENYL)ISOXAZOL-5-AMINE, and provide general toxicological data for the related, non-chlorinated psychoactive isoxazole, muscimol, to offer some context on the potential biological effects of this class of compounds. The lack of specific LD50 and LC50 data for most chlorinated isoxazoles underscores the need for careful handling.

Table 1: Physicochemical Properties of 3-(4-CHLOROPHENYL)ISOXAZOL-5-AMINE

| Property | Value |

| Molecular Formula | C9H7ClN2O |

| Molecular Weight | 194.62 g/mol |

| Appearance | Solid |

| Melting Point | 163 - 167 °C |

| log Pow | 2.631 |

Table 2: Acute Toxicity Data for Muscimol (a non-chlorinated isoxazole) [18]

| Test Animal | Route of Administration | LD50 |

| Rat | Intravenous | 4.5 mg/kg |

| Rat | Oral | 45 mg/kg |

| Mouse | Subcutaneous | 3.8 mg/kg |

| Mouse | Intraperitoneal | 2.5 mg/kg |

Note: LD50 is the dose that is lethal to 50% of the tested population.[11]

Experimental Protocols

The synthesis of chlorinated isoxazoles often involves electrophilic chlorination of an isoxazole precursor or the use of chlorinated starting materials in a cyclization reaction. The following is a detailed methodology for the synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.

Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole[3]

This synthesis involves the reaction of a brominated chalcone with hydroxylamine hydrochloride to form the isoxazole ring.

Materials:

-

Brominated chalcone

-

Hydroxylamine hydrochloride

-

Distilled water

-

2M Sodium hydroxide solution

-

Heating mantle

-

Reaction flask and condenser

Procedure:

-

Add 0.08g (1.16 mmol) of hydroxylamine hydrochloride to 1.2 mL of distilled water and dissolve completely.

-

Add the hydroxylamine hydrochloride solution dropwise to the reaction flask containing the brominated chalcone.

-

Place the reaction flask in a heating mantle and reflux the mixture at 50% power for 20 minutes.

-

After 20 minutes, add 2.0 mL of 2M sodium hydroxide solution to the reaction mixture.

-

Continue the reaction, monitoring its progress by an appropriate method (e.g., TLC).

-

Upon completion, cool the reaction mixture and proceed with standard workup and purification procedures (e.g., extraction and chromatography) to isolate the desired product, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis of a chlorinated isoxazole.

Biological Activity and Signaling Pathways

Isoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer effects.[1][6][7] Some isoxazole-containing compounds have been shown to modulate key cellular signaling pathways involved in cell survival and proliferation.

The Akt/GSK-3β/β-Catenin Signaling Pathway

The Akt/GSK-3β/β-catenin pathway is a crucial signaling cascade that regulates various cellular processes, including cell survival, proliferation, and differentiation.[11][12][19][13][15] Dysregulation of this pathway is often implicated in diseases such as cancer. Some isoxazole derivatives have been found to influence this pathway, making it a target of interest in drug development.

The general mechanism involves the activation of Akt (also known as Protein Kinase B), which in turn phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β).[11][12] In its active state, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[11] When GSK-3β is inactivated by Akt, β-catenin is no longer targeted for degradation. It can then accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival.[11]

Signaling Pathway Diagram

Caption: The Akt/GSK-3β/β-catenin signaling pathway and potential modulation by isoxazole derivatives.

Conclusion

Chlorinated isoxazoles represent a promising class of compounds for drug discovery, but their handling requires strict adherence to safety protocols. This guide has provided a framework for the safe use of these compounds in a research setting, including recommendations for personal protective equipment, handling procedures, and first aid. While comprehensive toxicological data remains limited, the provided experimental protocol and overview of a relevant biological signaling pathway offer a starting point for researchers entering this field. As with all research involving potentially hazardous materials, a thorough risk assessment should be conducted before commencing any experimental work.

References

- 1. researchgate.net [researchgate.net]

- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 3. Isoxazole synthesis [organic-chemistry.org]

- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN116283810A - A kind of preparation method of isoxazole compound - Google Patents [patents.google.com]

- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. ias.ac.in [ias.ac.in]

- 10. benthamscience.com [benthamscience.com]

- 11. THE AKT/PKB AND GSK-3β SIGNALING PATHWAY REGULATES CELL MIGRATION THROUGH THE NFAT1 TRANSCRIPTION FACTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Activation of AKT1/GSK-3β/β-Catenin-TRIM11/Survivin Pathway by Novel GSK-3β Inhibitor Promotes Neuron Cell Survival: Study in Differentiated SH-SY5Y Cells in OGD Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. acgpubs.org [acgpubs.org]

- 15. Activation of the AKT/GSK-3β/β-catenin pathway via photobiomodulation therapy promotes neural stem cell proliferation in neonatal rat models of hypoxic-ischemic brain damage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 5-Phenyl-isoxazole-3-carbonyl chloride | 78189-50-1 | DDA18950 [biosynth.com]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. Muscimol - Wikipedia [en.wikipedia.org]

- 19. Activation of Akt/GSK-3beta/beta-catenin signaling pathway is involved in survival of neurons after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Chloro-3-(3,5-difluorophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the synthesis of 5-Chloro-3-(3,5-difluorophenyl)isoxazole, a valuable building block in medicinal chemistry and drug development. The synthesis involves the initial formation of a 3-(3,5-difluorophenyl)isoxazol-5(4H)-one intermediate via the condensation of a β-ketoester with hydroxylamine, followed by chlorination to yield the final product. This application note includes comprehensive experimental procedures, tabulated quantitative data for key reaction steps, and a visual representation of the synthesis workflow.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that are integral to the development of numerous pharmaceutical agents. Their versatile chemical nature allows for a wide range of biological activities. The target molecule, this compound, incorporates a halogenated phenyl ring, a common motif in kinase inhibitors and other targeted therapies. The detailed synthetic protocol provided herein is designed to be a reliable resource for researchers engaged in the synthesis of novel isoxazole-based compounds.

Synthesis Workflow

The overall synthetic strategy is a two-step process commencing with the synthesis of the isoxazolone intermediate, followed by a chlorination step.

Experimental Protocols

Step 1: Synthesis of 3-(3,5-difluorophenyl)isoxazol-5(4H)-one

This procedure outlines the cyclocondensation reaction to form the isoxazolone ring.

Materials:

-

Ethyl 3,5-difluorobenzoylacetate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc)

-

Glacial acetic acid

-

Ethanol

-

Water

Procedure:

-

To a solution of ethyl 3,5-difluorobenzoylacetate (1.0 eq) in glacial acetic acid, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to afford pure 3-(3,5-difluorophenyl)isoxazol-5(4H)-one as a solid.

-

Dry the product under vacuum.

Step 2: Synthesis of this compound

This protocol details the chlorination of the isoxazolone intermediate.

Materials:

-

3-(3,5-difluorophenyl)isoxazol-5(4H)-one

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-